

# Application of WY-135 in Kinase Activity Assays: Notes and Protocols

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## Compound of Interest

Compound Name: WY-135

Cat. No.: B3028517

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## Introduction

**WY-135** is a potent, dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2] Its high affinity and specificity make it a valuable tool for studying the roles of these kinases in cellular signaling pathways and for the development of targeted cancer therapeutics. This document provides detailed application notes and protocols for the use of **WY-135** in in-vitro kinase activity assays.

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them significant targets in drug discovery.[3][4] Assays to determine the inhibitory activity of compounds like **WY-135** against specific kinases are fundamental to characterizing their potency and selectivity.

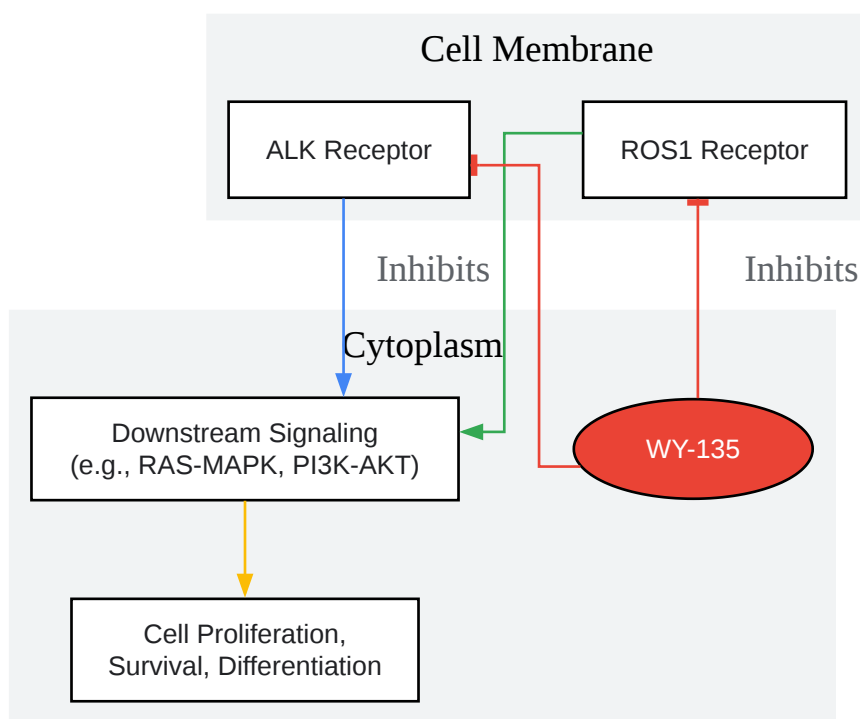
## Quantitative Data Summary

The inhibitory activity of **WY-135** against its target kinases is typically quantified by its half-maximal inhibitory concentration (IC<sub>50</sub>). This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Compound	Target Kinase	IC50 Value (nM)	Assay Type	Cell Line (for anti-proliferative IC50)	Reference
WY-135	ALK	1.4 nM	Enzymatic Assay	N/A	<a href="#">[1]</a>
WY-135	ROS1	1.1 nM	Enzymatic Assay	N/A	
WY-135	ALK (NPM-ALK)	28 nM	Anti-proliferative (MTT)	KARPAS299	
WY-135	ALK (EML4-ALK)	164 nM	Anti-proliferative (MTT)	NCI-H2228	

## Signaling Pathway and Point of Inhibition

The following diagram illustrates the simplified signaling pathways of ALK and ROS1 and indicates the point of inhibition by **WY-135**.



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**Figure 1: WY-135 Inhibition of ALK/ROS1 Signaling.**

## Experimental Protocols

A common method for assessing kinase activity and inhibition is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose. The following protocol is adapted for determining the IC<sub>50</sub> of **WY-135** against ALK and ROS1 kinases.

### Protocol: In-Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

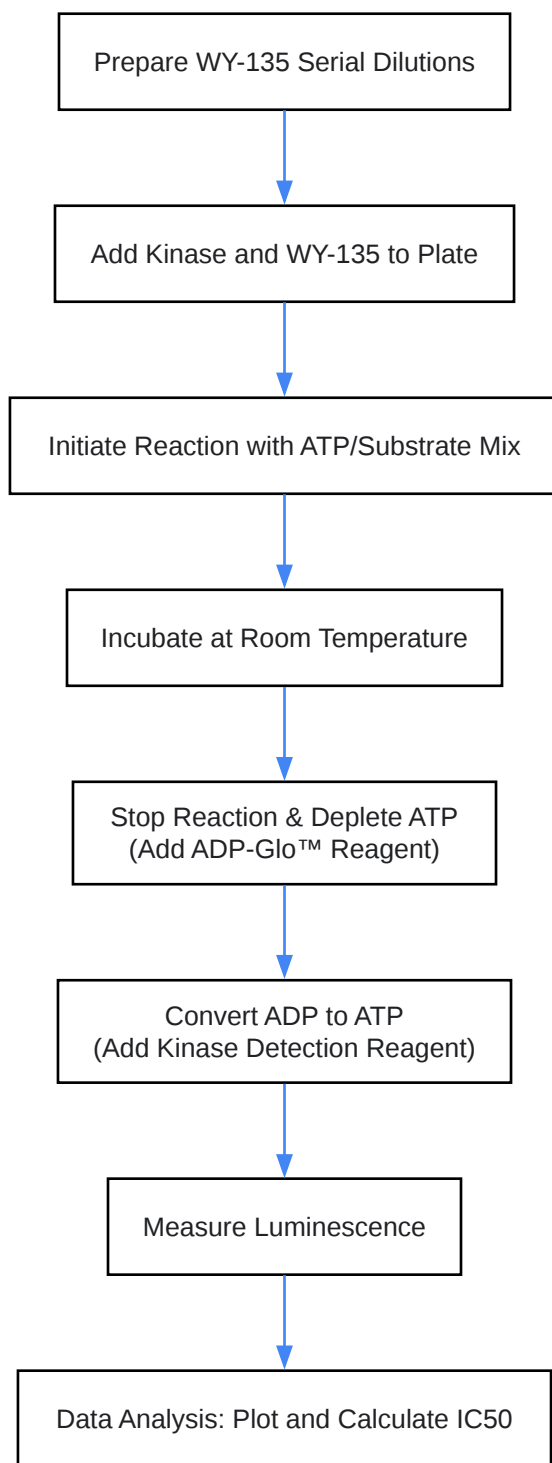
1. Objective: To determine the IC<sub>50</sub> value of **WY-135** for ALK and ROS1 kinases by quantifying the amount of ADP produced in the kinase reaction.

2. Materials:

- Recombinant human ALK or ROS1 kinase

- Appropriate kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
- **WY-135** (dissolved in DMSO)
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- ATP
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

### 3. Experimental Workflow:



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**Figure 2:** Workflow for Kinase Inhibition Assay.

#### 4. Procedure:

- Preparation of Reagents:
  - Prepare a stock solution of **WY-135** in 100% DMSO.
  - Create a serial dilution series of **WY-135** in kinase buffer. Ensure the final DMSO concentration in the reaction is consistent across all wells and does not exceed 1%.
  - Prepare the kinase reaction mix containing the recombinant kinase (ALK or ROS1) in kinase buffer. The optimal kinase concentration should be determined empirically beforehand.
  - Prepare the ATP/substrate solution in kinase buffer. The ATP concentration should ideally be at or near the  $K_m$  value for the specific kinase.
- Assay Protocol:
  - Add 5  $\mu$ L of each **WY-135** dilution (or DMSO for control wells) to the wells of a white, opaque 384-well plate.
  - Add 10  $\mu$ L of the kinase solution to each well.
  - Initiate the kinase reaction by adding 10  $\mu$ L of the ATP/substrate solution to each well.
  - Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
  - Stop the kinase reaction and deplete the remaining ATP by adding 25  $\mu$ L of ADP-Glo™ Reagent to each well.
  - Incubate the plate at room temperature for 40 minutes.
  - Convert the ADP generated to ATP by adding 50  $\mu$ L of Kinase Detection Reagent to each well.
  - Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

- Measure the luminescence using a plate reader.

#### 5. Data Analysis:

- Subtract the background luminescence (wells with no kinase) from all experimental wells.
- Normalize the data by setting the "no inhibitor" control (DMSO only) as 100% kinase activity and the "high inhibitor concentration" as 0% activity.
- Plot the percent inhibition against the logarithm of the **WY-135** concentration.
- Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

## Conclusion

**WY-135** is a highly effective dual inhibitor of ALK and ROS1, making it an essential tool for cancer research and drug development. The provided protocols offer a standardized method for quantifying its inhibitory potency in a biochemical context. Accurate determination of IC50 values is crucial for comparing the efficacy of different inhibitors and for understanding their structure-activity relationships. Researchers should optimize assay conditions, such as enzyme and ATP concentrations, to ensure robust and reproducible results.

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## References

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